molecular formula C10H8ClNO2 B1525764 Ethyl 3-chloro-4-cyanobenzoate CAS No. 1228376-15-5

Ethyl 3-chloro-4-cyanobenzoate

Cat. No. B1525764
M. Wt: 209.63 g/mol
InChI Key: YWKJUFOBOSEUFR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-cyanobenzoate is a chemical compound with the CAS Number: 1228376-15-5 . It has a molecular weight of 209.63 and its IUPAC name is ethyl 3-chloro-4-cyanobenzoate . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of Ethyl 3-chloro-4-cyanobenzoate has been efficiently achieved in two steps starting from esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran . The structure was confirmed by spectroscopic data and elemental analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 3-chloro-4-cyanobenzoate is represented by the InChI Code: 1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 . The molecular structure was determined from single crystal X-ray diffraction data .

Scientific Research Applications

Application

Ethyl 3-chloro-4-cyanobenzoate can be used in the biosynthesis of ethyl ®-4-chloro-3-hydroxybutyrate . This compound is a versatile precursor for pharmacologically valuable products, such as L-carnitine, ®-4-amino-3-hydroxybutyric acid (GABOB), and ®-4-hydroxy-pyrrolidone .

Method of Application

The biosynthesis involves the use of a stereoselective carbonyl reductase from Burkholderia gladioli. The enzyme, known as Bg ADH3, exhibits excellent activity and enantioselectivity . An economical and satisfactory enzyme-coupled cofactor recycling system was created using recombinant Escherichia coli cells co-expressing Bg ADH3 and glucose dehydrogenase genes to regenerate NADPH in situ .

Results

In an aqueous/octanol biphasic system, as much as 1200 mmol COBE was completely converted by using substrate fed-batch strategy to afford ®-CHBE with 99.9 % ee at a space-time yield per gram of biomass of 4.47 mmol∙L −1 ∙h −1 ∙g DCW −1 .

Organic Chemistry

Application

Ethyl 3-chloro-4-cyanobenzoate is used in the asymmetric bioreduction of ethyl 4-chloroacetoacetate into ethyl 4-chloro-3-hydroxybutyrate .

Method of Application

The bioreduction is performed by Recombinant Escherichia coli CgCR in an Ethyl Acetate-Betaine:Lactic Acid-Water system .

Results

The specific results of this application are not provided in the source .

Safety And Hazards

Ethyl 3-chloro-4-cyanobenzoate is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 3-chloro-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKJUFOBOSEUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloro-4-cyanobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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